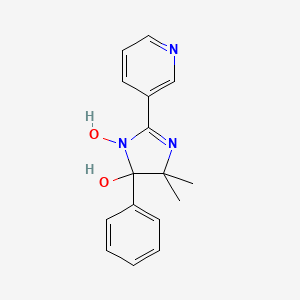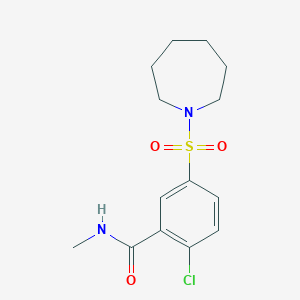
5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide, also known as SM-934, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonyl benzamides and has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties.
作用機序
The mechanism of action of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immunity. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been shown to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation and the modulation of the immune response.
Biochemical and Physiological Effects:
5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been found to exhibit anti-tumor effects, as mentioned earlier. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has also been shown to exhibit neuroprotective effects in a mouse model of Alzheimer's disease. The study showed that 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide could reduce the levels of amyloid-beta and tau proteins, which are the hallmark features of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its high potency and specificity. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been shown to exhibit potent anti-inflammatory and immunomodulatory effects at low concentrations. Another advantage of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its low toxicity. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been found to be well-tolerated in animal studies, with no significant side effects observed. One of the limitations of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its limited solubility in water. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is a hydrophobic compound, which makes it difficult to dissolve in water. This can be a challenge for researchers who need to administer 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide to animals or cell cultures.
将来の方向性
There are several future directions for the research on 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide. One of the directions is to investigate the potential therapeutic applications of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide in other diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide in animal models and humans. This will help to determine the optimal dosage and dosing regimen for 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide in clinical trials. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide and its derivatives. This will facilitate the large-scale production of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide and its derivatives for clinical use.
Conclusion:
In conclusion, 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties and has been found to be well-tolerated in animal studies. The mechanism of action of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide involves the inhibition of the NF-κB signaling pathway. 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has several advantages, including its high potency and specificity, and low toxicity. However, one of the limitations of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide is its limited solubility in water. There are several future directions for the research on 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide, including investigating its potential therapeutic applications in other diseases and developing more efficient methods for its synthesis.
合成法
The synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide involves the reaction of 2-chloro-N-methylbenzamide with azepane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine in an organic solvent such as dichloromethane or chloroform. The reaction yields 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide as a white solid in good yield.
科学的研究の応用
5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In a study conducted by Li et al., 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide was found to exhibit anti-inflammatory and immunomodulatory effects in a mouse model of rheumatoid arthritis. The study showed that 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide could reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. In another study conducted by Liu et al., 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide was found to exhibit anti-tumor effects in a mouse model of lung cancer. The study showed that 5-(1-azepanylsulfonyl)-2-chloro-N-methylbenzamide could inhibit the growth and metastasis of lung cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-16-14(18)12-10-11(6-7-13(12)15)21(19,20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHUOUGGEQATRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148440.png)
![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)
![5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5148444.png)
![5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)
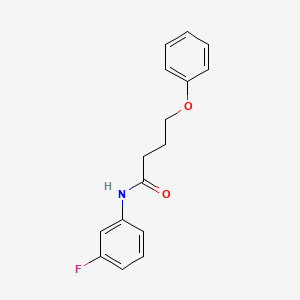
![2-(2-{4-[(4-methoxy-3-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5148457.png)
![2-[(4-chlorobenzyl)oxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5148462.png)
![2-methyl-9-(4-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5148467.png)
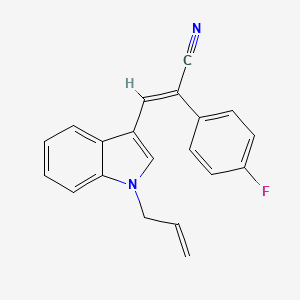
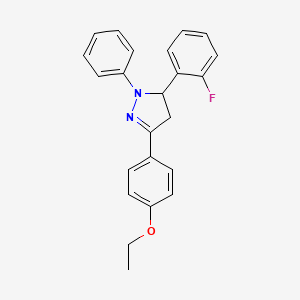
![1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5148486.png)
![1,3-dicyclohexyl-5-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148503.png)
![2-(4-bromo-2-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5148508.png)
